

Comprehensive Characterization Profile: 3-(Oxan-3-yl)azetidine[1]

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Compound of Interest

Compound Name: 3-(Oxan-3-yl)azetidine

Cat. No.: B13207422

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Executive Summary & Compound Identity

3-(Oxan-3-yl)azetidine is a saturated bicyclic-like building block featuring a four-membered azetidine ring linked to a six-membered tetrahydropyran (oxan) ring. Its high fraction of saturated carbons (

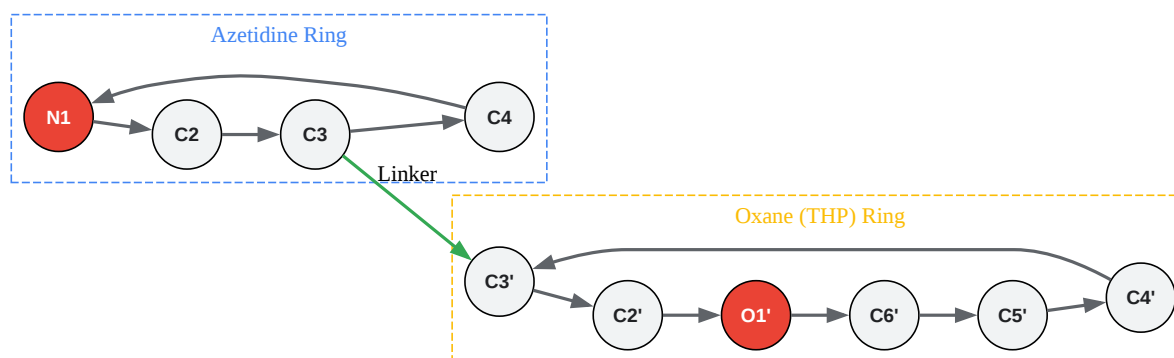
) makes it a valuable scaffold for improving the physicochemical properties (solubility, metabolic stability) of drug candidates.

Property	Detail
IUPAC Name	3-(Tetrahydro-2H-pyran-3-yl)azetidine
Common Name	3-(Oxan-3-yl)azetidine
CAS No.[1][2][3] (HCl Salt)	1795438-09-3
CAS No. (Free Base)	1849268-02-5
Formula	
Molecular Weight	141.21 g/mol (Free Base); 177.67 g/mol (HCl Salt)
Stereochemistry	The C3 position of the oxane ring is a chiral center. Commercial supplies are typically racemic unless specified.

Structural Connectivity & Numbering

Understanding the atomic numbering is critical for interpreting the NMR assignments below. The molecule consists of two heterocyclic rings connected by a single

-bond between C3 of the azetidine and C3' of the oxane.



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Figure 1: Connectivity map showing the linkage between the azetidine C3 and the Oxane C3' positions.

Nuclear Magnetic Resonance (NMR) Profile

The following data represents the HCl salt form in DMSO-

, which is the standard state for handling this amine to prevent oxidation and facilitate solubility.

H NMR (400 MHz, DMSO-)

The spectrum is characterized by the downfield shift of the azetidine protons due to the ammonium salt formation and the distinct diastereotopic splitting of the oxane ring.

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Context
9.10 - 8.80	br s	2H		Ammonium protons (exchangeable with).
3.95 - 3.85	m	2H	Azetidine	Deshielded by adjacent .
3.80 - 3.72	m	2H	Azetidine	Diastereotopic partners to above.
3.75 - 3.68	m	1H	Oxane	Adjacent to Oxygen; equatorial.
3.65 - 3.58	m	1H	Oxane	Adjacent to Oxygen.
3.35 - 3.25	m	1H	Oxane	Overlaps with water peak often.
3.10 - 3.00	t (approx)	1H	Oxane	Large coupling constant ().
2.95 - 2.80	m	1H	Azetidine	Methine bridgehead.
1.85 - 1.75	m	1H	Oxane	The chiral connection point.
1.70 - 1.40	m	3H	Oxane	Ring methylene envelope.

1.30 - 1.15	m	1H	Oxane	Shielded axial proton.
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Expert Insight: In the free base (CDCl

), the azetidine

-protons (C2/C4) shift upfield significantly to ~3.5 ppm. The broad ammonium peaks disappear, replaced by a weak singlet (NH) around 2.0 ppm depending on concentration.

C NMR (100 MHz, DMSO-)

Shift (, ppm)	Carbon Type	Assignment	Notes
70.5		Oxane C6'	Adjacent to Oxygen.
67.8		Oxane C2'	Adjacent to Oxygen; slightly shielded by steric bulk of azetidine.
49.2		Azetidine C2/C4	Broadened due to N-quadrupole relaxation.
36.5		Oxane C3'	Tertiary carbon (Linker point).
31.2		Azetidine C3	Bridgehead methine.
26.8		Oxane C4'	
23.4		Oxane C5'	Most shielded ring carbon.

Mass Spectrometry (MS) Analysis

The mass spectrum is dominated by the stability of the tertiary carbocation fragments and the fragile nature of the strained azetidine ring.

Ionization & Molecular Ion

- Method: Electrospray Ionization (ESI) in Positive Mode.

- : Calculated: 142.12 Da. Observed: 142.1 Da.

- Adducts: Common to see

(164.1) or

(283.2) in concentrated samples.

Fragmentation Pattern (MS/MS)

Fragmentation is useful for structural confirmation.^[4]

- m/z 142

86: Loss of

(Azetidine ring fragment). This suggests cleavage at the C3-C3' bond.

- m/z 142

56: Formation of the azetidinium ion

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- m/z 142

71: Tetrahydropyranyl cation (characteristic of oxane ring cleavage).

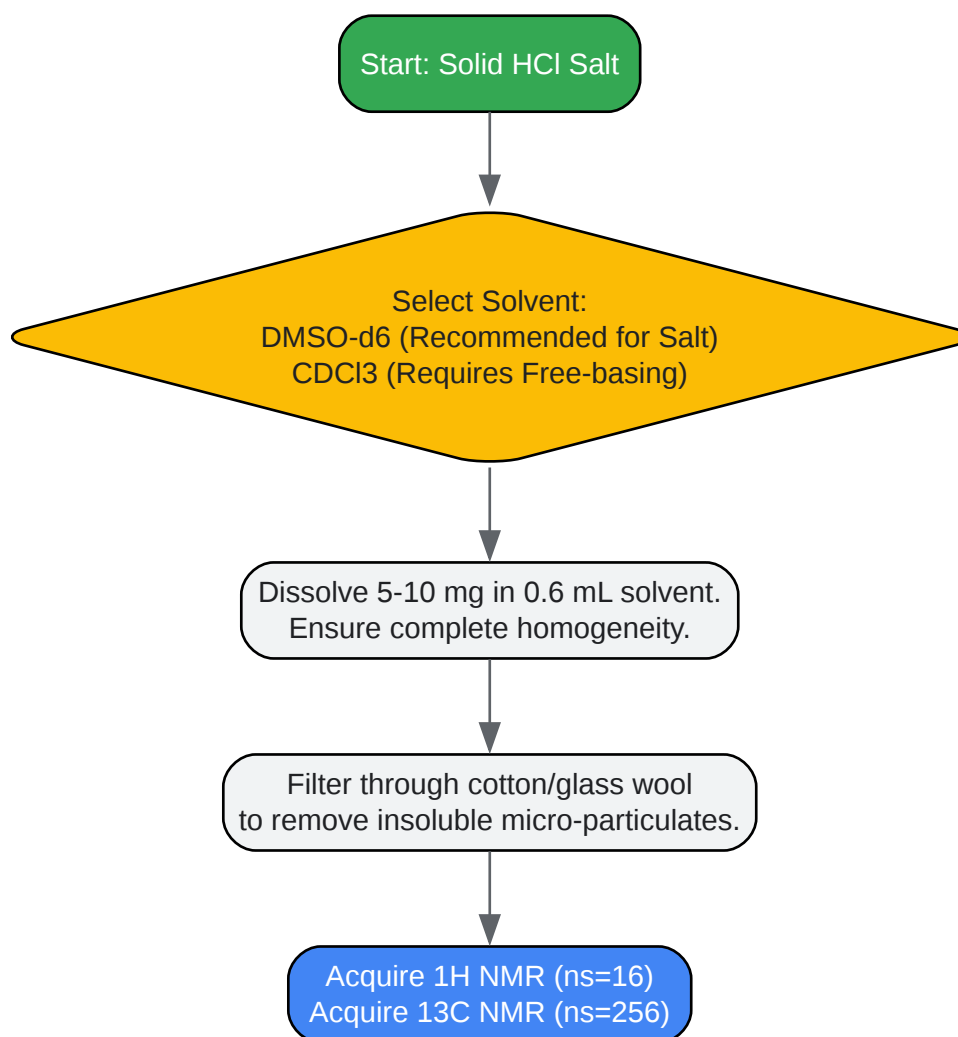
Infrared Spectroscopy (IR)

Data typically acquired using ATR-FTIR on the solid HCl salt.

Wavenumber ()	Vibration Mode	Description
3400 - 3200	N-H Stretch	Broad, strong band (ammonium salt).
2950 - 2850	C-H Stretch	C-H stretching (Oxane/Azetidine).
1580 - 1600	N-H Bend	Scissoring vibration of the ammonium group.
1085 - 1100	C-O-C Stretch	Strong ether band characteristic of the tetrahydropyran ring.
900 - 950	Ring Breathing	Characteristic strained ring pulsation of azetidine.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation workflow.



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Figure 2: Standard operating procedure for NMR sample preparation.

Critical Considerations

- Solvent Effects: In

, the HCl salt may not fully dissolve or may form aggregates, leading to broad peaks. If

is required, perform a "shake-out" with

to isolate the free base oil first.

- Water Peak: In DMSO-

, the water peak appears at ~3.33 ppm, which often obscures the oxane C6-axial proton. Heating the probe to 313 K can shift the water peak to reveal this signal.

References

- PubChem Compound Summary.3-(Oxetan-3-yl)azetidine (Analogous Structure Data). National Center for Biotechnology Information. [Link](#)
- Sigma-Aldrich Product Catalog.3-(Oxolan-3-yl)azetidine hydrochloride (CAS 1795438-09-3).[Link](#)
- ChemScene Building Blocks.3-(Tetrahydro-2H-pyran-4-yl)azetidine (Isomer Data for comparison).[Link](#)
- Beilstein Journal of Organic Chemistry.Synthesis and characterization of azetidine derivatives. (General spectral referencing for azetidine ring strain). [Link](#)

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Sources

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- 2. chemscene.com [chemscene.com]
- 3. 3-(Oxetan-3-yl)azetidine | C6H11NO | CID 71302815 - PubChem [pubchem.ncbi.nlm.nih.gov]
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